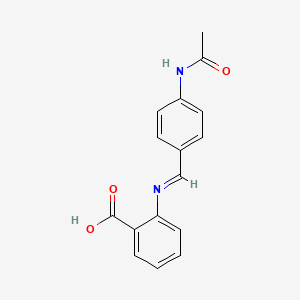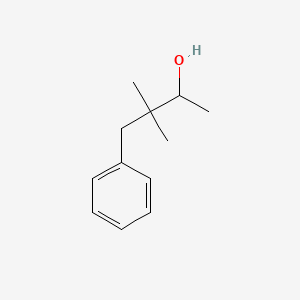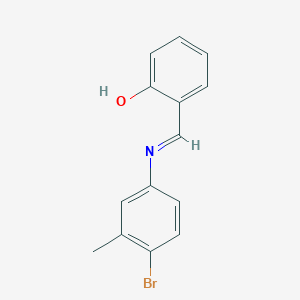![molecular formula C13H10BrF3N2O2S B11953376 N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide CAS No. 10597-19-0](/img/structure/B11953376.png)
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is a chemical compound that features a sulfonohydrazide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:
Starting Material: 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Reagent: Hydrazine hydrate
Solvent: Typically anhydrous ethanol or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonohydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride can be used.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfonohydrazines.
Condensation Reactions: Formation of hydrazones.
Aplicaciones Científicas De Investigación
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bromine and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
N’-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide group and the trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
10597-19-0 |
|---|---|
Fórmula molecular |
C13H10BrF3N2O2S |
Peso molecular |
395.20 g/mol |
Nombre IUPAC |
N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide |
InChI |
InChI=1S/C13H10BrF3N2O2S/c14-11-7-6-9(13(15,16)17)8-12(11)18-19-22(20,21)10-4-2-1-3-5-10/h1-8,18-19H |
Clave InChI |
ZLMCELCTXGTJSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=CC(=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)






